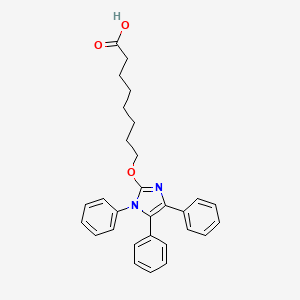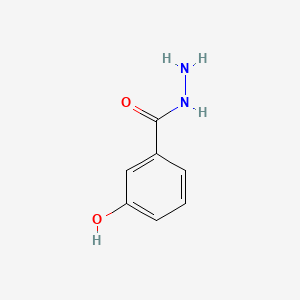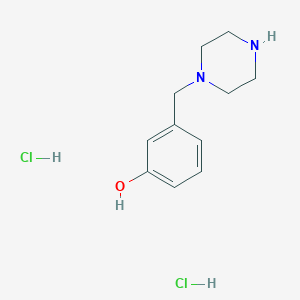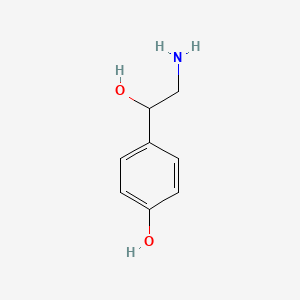
Octopamine
Vue d'ensemble
Description
Octopamine is an organic chemical closely related to norepinephrine and synthesized biologically by a homologous pathway . It is often considered the major “fight-or-flight” neurohormone of invertebrates . It is an adrenergic biogenic amine that is found in some invertebrates and vertebrates and has been used to treat hypotension . Octopamine is a member of the class of phenylethanolamines that is phenol which is substituted at the para-position by a 2-amino-1-hydroxyethyl group .
Synthesis Analysis
Octopamine is synthesized from tyrosine by the action of a tyrosine decarboxylase enzyme . In a study, it was found that introducing octopamine at certain levels in astrocyte cultures from mice’s cerebral cortex triggers lactate production, promoting cell survival . Another study showed that [11C]-p- and m-octopamine hydrochloride were synthesized from [11C]HCN in a two-step sequence .
Molecular Structure Analysis
Octopamine is a member of the class of phenylethanolamines that is phenol which is substituted at the para-position by a 2-amino-1-hydroxyethyl group . It is a biogenic phenylethanolamine which has been found to act as a neurotransmitter, neurohormone or neuromodulator in invertebrates .
Chemical Reactions Analysis
Octopamine binds to its receptors causing elevation of intracellular Ca 2+ or 3′,5′-cyclic adenosine monophosphate concentrations . Both these second messengers modulate cellular signaling processes and thereby contribute to long-lasting behavioral effects in an organism .
Physical And Chemical Properties Analysis
Octopamine has a molecular formula of C8H11NO2 and a molecular weight of 153.18 g/mol . It is a member of phenylethanolamines and a member of tyramines . It is a conjugate base of an octopaminium .
Applications De Recherche Scientifique
Metabolic Regulation in Invertebrates
Octopamine (OA) and tyramine (TA) are closely related biogenic monoamines that act as signalling compounds in invertebrates . They regulate a wide variety of processes, including metabolic pathways . OA and TA regulate essential aspects of invertebrate energy homeostasis by having substantial effects on both energy uptake and energy expenditure . They regulate several different factors, such as metabolic rate, physical activity, feeding rate or food choice that have a considerable influence on effective energy intake and all the principal contributors to energy consumption .
Neurotransmitter in Invertebrates
Octopamine (OA) is structurally and functionally similar to adrenaline/noradrenaline in vertebrates, and OA modulates diverse physiological and behavioral processes in invertebrates . OA exerts its actions by binding to specific octopamine receptors (OARs) .
Role in Parasitoids
The literature on OARs is scarce for parasitoids . The study offers important information about the molecular and pharmacological properties of β-adrenergic-like OARs from C. chilonis that will provide the basis to reveal the contribution of individual receptors to the physiological processes and behaviors in parasitoids .
Regulation of Memory in Drosophila
In Drosophila melanogaster, octopamine (OA) is involved in the regulation of short term memory (STM), long-term memory (LTM) and anesthesia-resistant memory (ARM) .
Second Messenger Signaling
In vivo effects of octopamine on second messenger signaling depend on the tissue- and cell-type-specific expression patterns of the various receptor subtypes and, additionally, on potential cross-activation of tyramine receptors .
Mécanisme D'action
Target of Action
Octopamine, a biogenic amine, is an important neurotransmitter and hormone in many types of invertebrates . It primarily targets the octopamine receptors (OARs), specifically the β-adrenergic-like receptor Octβ1R . These receptors are found in various tissues, including the central nervous system and the adult female reproductive system . Octopamine also targets the Octβ2R receptors .
Mode of Action
Octopamine exerts its effects by binding to and activating its target receptors located on the surface of cells . When octopamine binds to Octβ2R receptors, it increases cyclic adenosine monophosphate (cAMP), which activates CREB-dependent regulation of transcription, leading to new type II synaptic growth . Octopamine can replace norepinephrine in sympathetic neurons with chronic use of monoamine oxidase inhibitors .
Biochemical Pathways
Octopamine is synthesized biologically by a homologous pathway . It is derived from the amino acid tyrosine and is considered the major “fight-or-flight” neurohormone of invertebrates . The biosynthesis of octopamine involves the conversion of tyramine to octopamine by the enzyme tyramine β-hydroxylase . Octopamine can modulate various physiological processes, including metabolic rate and physical activity .
Pharmacokinetics
Octopamine exhibits a high bioavailability of 99.42% . It is metabolized into p-hydroxymandelic acid . The elimination half-life of octopamine is 15 minutes in insects and between 76 and 175 minutes in humans . Up to 93% of ingested octopamine is eliminated via the urinary route within 24 hours .
Result of Action
Octopamine has a significant impact on the molecular and cellular effects of the organisms. It modulates diverse physiological and behavioral processes in invertebrates, including metabolic rate, physical activity, feeding rate, and food choice . It also plays a role in the formation of food-related memories . Octopamine can promote mating and oviposition in certain insects .
Action Environment
The action of octopamine can be influenced by environmental factors. For example, the duration of starvation determines whether Drosophila melanogaster forms appetitive short-term or longer-lasting intermediate memories . The internal glycogen storage in the muscles and adipose tissue influences how intensely sucrose-associated information is stored . Therefore, the internal energy status of an organism can influence the action of octopamine .
Safety and Hazards
Orientations Futures
Recent research has discovered how octopamine communicates with other cells in mammalian brains to prevent cell death . This understanding of octopamine’s role could inform future therapies for neurodegenerative diseases and psychiatric disorders linked to dysregulated octopamine levels, such as Alzheimer’s, Parkinson’s, and bipolar disorder .
Propriétés
IUPAC Name |
4-(2-amino-1-hydroxyethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,8,10-11H,5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHGUCRYDKWKLMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CN)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7043873 | |
| Record name | Octopamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7043873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Octopamine | |
CAS RN |
104-14-3 | |
| Record name | Octopamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104-14-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Octopamine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104143 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octopamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13251 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Octopamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7043873 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octopamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.890 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OCTOPAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14O50WS8JD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



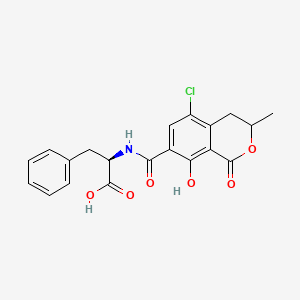
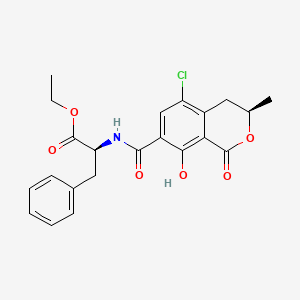
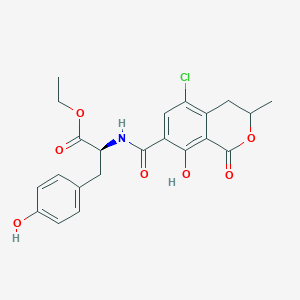

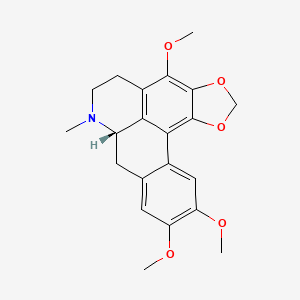
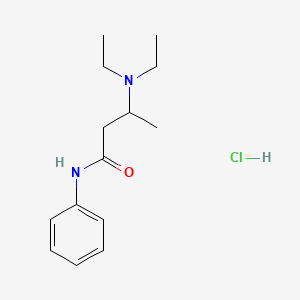
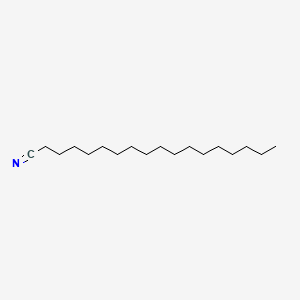


![(2R)-2-amino-5-[[hydroxy(sulfamoyloxy)phosphoryl]amino]pentanoic acid](/img/structure/B1677107.png)
